molecular formula C19H17ClN6O2 B11143925 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11143925
M. Wt: 396.8 g/mol
InChI Key: HKVUFGDRXSAFKI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features an indole moiety, a methoxy group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-hydroxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide.

    Substitution: Formation of N-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O2/c1-28-14-3-5-18-15(9-14)12(10-22-18)6-7-21-19(27)16-8-13(2-4-17(16)20)26-11-23-24-25-26/h2-5,8-11,22H,6-7H2,1H3,(H,21,27)

InChI Key

HKVUFGDRXSAFKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

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